molecular formula C7H13NO B110227 N-Tert-butylacrylamide CAS No. 107-58-4

N-Tert-butylacrylamide

Cat. No. B110227
CAS RN: 107-58-4
M. Wt: 127.18 g/mol
InChI Key: XFHJDMUEHUHAJW-UHFFFAOYSA-N
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Description

N-Tert-butylacrylamide (nTBA) is a hydrophobic acrylamide . It is a solid at room temperature and has limited solubility in both ethanol (EtOH) and water . It is used as a monomer in the synthesis of polymers .


Synthesis Analysis

N-Tert-butylacrylamide can be synthesized by the Ritter reaction, optimized by using N-tert-butyl acetate and acetic acid . It has been used in the preparation of poly(nTBA) based copolymeric hydrogels for bovine serum albumin . In one study, a graft copolymer was synthesized using the free radical method with N-tertiary butylacrylamide monomer on chitosan, an environmentally friendly polymer .


Molecular Structure Analysis

The linear formula of N-Tert-butylacrylamide is CH2=CHCONHC(CH3)3 . It has a molecular weight of 127.18 .


Chemical Reactions Analysis

N-Tert-butylacrylamide can undergo radical polymerization. In one study, it was copolymerized with methyl acrylate (MA) in a semi-batch reaction under various conditions . The copolymerization propagation kinetics were affected by the solvent, with different behaviors observed in ethanol-rich systems and systems with high water content .


Physical And Chemical Properties Analysis

N-Tert-butylacrylamide is a solid with a melting point of 126-129 °C . It is a hydrophobic acrylamide, which means it repels water .

Scientific Research Applications

1. Material Science and Computational Prediction

N-Tert-butylacrylamide (NTBA) and related compounds have applications in material science, particularly in the development of new crystalline organic complexes. For instance, tert-butylammonium N-acetylglycinate monohydrate, a compound related to NTBA, has been studied for its structural, spectral, and electronic properties. This research is significant for the prediction of material behavior in drug research and the pharmaceutical industry (Senthilkumar et al., 2020).

2. Polymer Science

NTBA is extensively used in polymer science. It has been utilized in the preparation of copolymer nanoparticles, demonstrating important properties like thermal sensitivity and hydrophobicity. These nanoparticles have applications in various fields, including ecotoxicology and materials science (Naha et al., 2009). Moreover, the precipitation polymerization of NTBA in water to produce monodisperse polymer particles showcases its utility in creating specific polymer structures (Narumi et al., 2012).

3. Environmental Science

NTBA's use in environmental science is notable, especially in water treatment applications. A study demonstrated the use of chitosan/ter-(vinyl pivalate-maleic anhydride-NTBA) microcapsules for efficient Cu(II) ion sorption, indicating its potential in removing heavy metals from water sources (Okudan et al., 2019).

4. Biomedical Applications

In the biomedical field, NTBA-based hydrogels have been synthesized and evaluated for their antibiofilm properties. These hydrogels show potential in reducing biofilm formation by pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, which is crucial for medical device safety (Jayanthi & Pazhanisamy, 2022).

5. Cell Technologies

NTBA also finds application in cell technologies. Thermosensitive polymer substrates based on NTBA have been developed for their interaction with mammalian cells, promoting cell adhesion and proliferation. This is significant for tissue engineering and regenerative medicine (Selezneva et al., 2006).

6. Drug Delivery Systems

Finally, NTBA plays a role in the development of drug delivery systems. For example, nanogels of methylcellulose hydrophobized with NTBA have been explored for ocular drug delivery, improving the efficiency and reducing the dosage of eye medication (Jamard et al., 2016).

Safety And Hazards

N-Tert-butylacrylamide is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It can cause serious eye irritation . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye/face protection .

Future Directions

N-Tert-butylacrylamide has potential applications in drug delivery systems, dewatering of proteins, and immobilization of cells . It can also be used in the preparation of poly(nTBA) based copolymeric hydrogels for bovine serum albumin . There is ongoing research into its use in the synthesis of temperature-sensitive hydrogels .

properties

IUPAC Name

N-tert-butylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-5-6(9)8-7(2,3)4/h5H,1H2,2-4H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHJDMUEHUHAJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25267-41-8
Record name Poly(N-tert-butylacrylamide)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25267-41-8
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DSSTOX Substance ID

DTXSID1040114
Record name tert-Butylacrylamide
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Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Pellets or Large Crystals
Record name 2-Propenamide, N-(1,1-dimethylethyl)-
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Product Name

N-Tert-butylacrylamide

CAS RN

107-58-4
Record name tert-Butylacrylamide
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Record name tert-Butylacrylamide
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Record name N-TERT-BUTYLACRYLAMIDE
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Record name 2-Propenamide, N-(1,1-dimethylethyl)-
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Record name N-tert-butylacrylamide
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Record name N-TERT-BUTYLACRYLAMIDE
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Synthesis routes and methods I

Procedure details

A mixture of 50.0 g of t-butylacrylamide and 250 ml of toluene was heated at 80° C. with stirring under a nitrogen atmosphere in a 500 ml three-necked flask. 10 ml of a toluene solution containing 500 mg of azobisisobutyronitrile was added thereto as a polymerization initiator, whereby polymerization was initiated. After polymerization for 3 hours, the polymerization solution was cooled and poured into 1 liter of hexane. The solids thus-deposited were collected by filtration, washed with hexane and dried with heating under a reduced pressure to obtain 47.9 g of P-57.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

84 g of acrylonitrile are added dropwise to a solution of 1 g of phenothiazine in 90 g of trifluoroacetic acid at 20° C., whilst stirring. Thereafter, 43 g of tert.-butanol are added dropwise at 35° C. The reaction mixture is kept at 60° to 70° C. for 6 hours and then worked up by distillation. Acrylonitrile, trifluoroacetic acid and some of the N-tert.-butylacrylamide formed are distilled off under reduced pressure. 36 g of N-tert.-butylacrylamide (melting point 120° to 122° C.) remain as the distillation bottom product. The distillate can be re-used in the reaction with the same result.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of acrylonitrile (5.3 g), tert-butyl alcohol (7.4 g) and acetic acid (50 ml), cooled in an ice-bath, was added dropwise concentrated sulfuric acid (10.1 g, 97%) at a temperature below 40° C. The mixture was held at 40° C. for 1 hour and then poured into 200 g of ice water with constant stirring. The precipitate was filtered, washed with water and dried to afford N-tert-butylacrylamide (10.3 g, 82.4%); m.p. 124°-6° C.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,140
Citations
S Lindman, I Lynch, E Thulin, H Nilsson, KA Dawson… - Nano …, 2007 - ACS Publications
… The hydrophobicity was controlled via the co-monomer ratio, N-iso-propylacrylamide/N-tert-butylacrylamide. The most hydrophobic particles become fully covered with a single layer of …
Number of citations: 438 pubs.acs.org
J Hrouz, M Ilavský, K Ulbrich, J Kopeček - European Polymer Journal, 1981 - Elsevier
The viscoelastic and equilibrium behaviour of dry and water-swollen networks of poly(N,N-diethylacrylamide) and of its copolymer with N-tert.butylacrylamide with a small amount of …
Number of citations: 98 www.sciencedirect.com
T Çaykara, E Turan - Colloid and Polymer Science, 2006 - Springer
… [16] investigated several series of hydrogels based on N-tert-butylacrylamide (NTBA). It was … , and network parameters, of the poly(N-tert-butylacrylamide-co-acrylamide) [P(NTBA-co-…
Number of citations: 43 link.springer.com
NS Save, M Jassal, AK Agrawal - Journal of applied polymer …, 2005 - Wiley Online Library
Temperature sensitive random linear and crosslinked copolymers of N‐tert‐butylacrylamide (NTBA) and acrylamide (Am) were synthesized by the solution polymerization method, using …
Number of citations: 42 onlinelibrary.wiley.com
O Gibbons, WM Carroll, F Aldabbagh… - Journal of Polymer …, 2006 - Wiley Online Library
… (NIPAM) and N-tert-butylacrylamide (TBAM) via conventional … stat-N-tert-butylacrylamide) [poly(NIPAM-stat-TBAM)] with styrene {poly(N-isopropylacrylamide-stat-N-tert-butylacrylamide)-…
Number of citations: 57 onlinelibrary.wiley.com
G Demirel, G Özçetin, E Turan… - Macromolecular …, 2005 - Wiley Online Library
… The monomers used in this study, N-tert-butylacrylamide (TBA), acrylamide (AAm) and maleic acid (MA), were supplied from Merck (Darmstadt, Germany). N,N,N′,N′-…
Number of citations: 103 onlinelibrary.wiley.com
O Gibbons, WM Carroll, F Aldabbagh… - Macromolecular …, 2008 - Wiley Online Library
The nitroxide‐mediated polymerization of N‐tert‐butylacrylamide (TBAM) in DMF at 120 C using SG1/DEPN and AIBN has been investigated. Linear growth in number‐average …
Number of citations: 26 onlinelibrary.wiley.com
PW Zhu, DH Napper - The Journal of Physical Chemistry B, 1997 - ACS Publications
… of the conformational transitions and corresponding dynamics of poly(N-isopropylacrylamide) (PNIPAM) chains absorbed from water onto the surfaces of poly(N-tert-butylacrylamide) (…
Number of citations: 41 pubs.acs.org
MM Fares, AS El-faqeeh, ME Osman - Journal of Polymer Research, 2003 - Springer
… This study aims to optimize the conditions for graft copolymerization of N-tert-butylacrylamide (BAM) on starch using ceric ammonium nitrate as an initiator in an aqueous medium (…
Number of citations: 99 link.springer.com
M Jamard, T Hoare, H Sheardown - Drug delivery and translational …, 2016 - Springer
… nm by grafting side chains of poly(N-tert-butylacrylamide) (PNtBAm) on methylcellulose via … to the biocompatibility of poly(N-tert-butylacrylamide) grafted methylcellulose nanogels. …
Number of citations: 32 link.springer.com

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